

Technical Guide: Taurine- $^{13}\text{C}_2,^{15}\text{N}$ for Advanced Metabolic Research

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Compound of Interest

Compound Name: Taurine- $^{13}\text{C}_2,^{15}\text{N}$

Cat. No.: B12420787

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For Researchers, Scientists, and Drug Development Professionals

Introduction to Taurine- $^{13}\text{C}_2,^{15}\text{N}$

Taurine- $^{13}\text{C}_2,^{15}\text{N}$ is a stable isotope-labeled form of taurine (2-aminoethanesulfonic acid), a conditionally essential amino acid derivative crucial for a multitude of physiological processes. This labeled compound, enriched with two Carbon-13 atoms and one Nitrogen-15 atom, serves as a high-fidelity internal standard for mass spectrometry-based quantification and as a tracer for metabolic flux analysis. Its molecular structure, identical to its endogenous counterpart but with a distinct mass, allows for precise differentiation and measurement in complex biological matrices, making it an invaluable tool in metabolomics, clinical diagnostics, and drug development.

Taurine itself is involved in numerous cellular functions, including bile acid conjugation, osmoregulation, membrane stabilization, and modulation of intracellular calcium levels.^[1] Its roles in the central nervous system, cardiac function, and metabolism are areas of intense research.^[2] The use of Taurine- $^{13}\text{C}_2,^{15}\text{N}$ enables researchers to accurately track the metabolic fate of taurine and quantify its endogenous levels, providing critical insights into both physiological and pathological states.

Chemical and Physical Properties

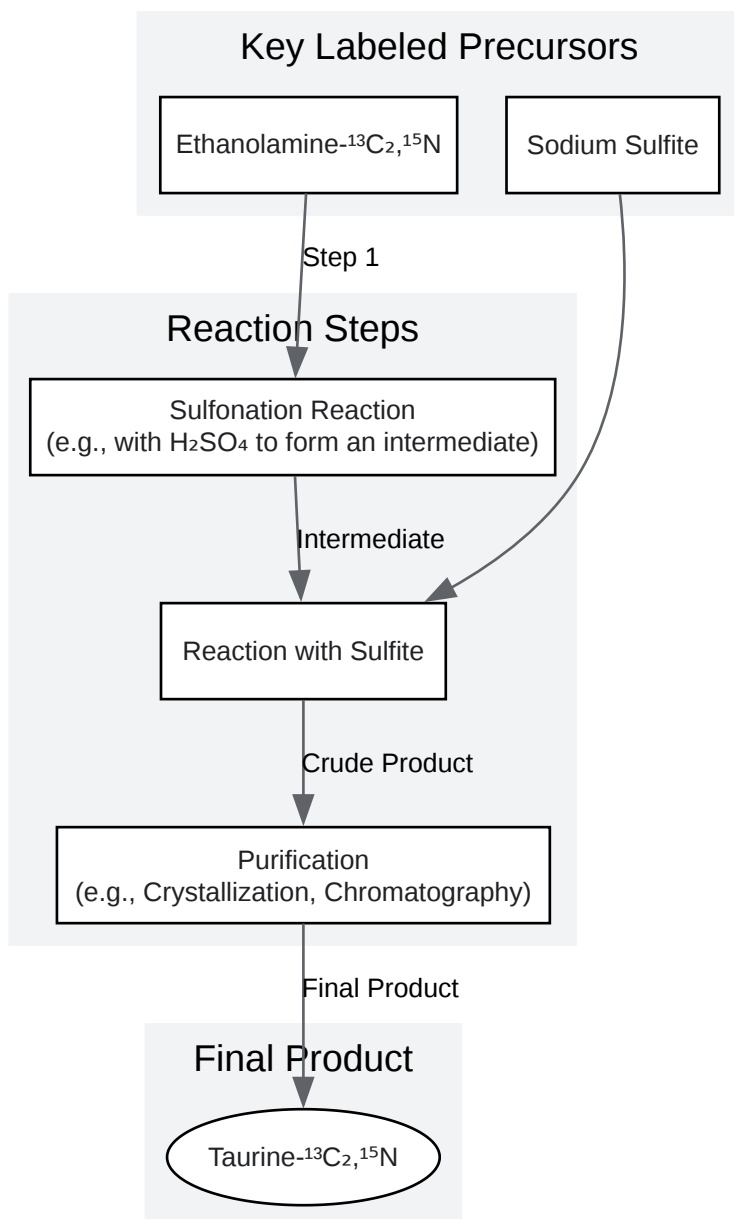
The fundamental properties of Taurine- $^{13}\text{C}_2,^{15}\text{N}$ are summarized below, providing essential data for experimental design and implementation.

Property	Value	Source(s)
CAS Number	2483830-42-6	[3][4]
Unlabeled CAS Number	107-35-7	[3]
Molecular Formula	$^{13}\text{C}_2\text{H}_7^{15}\text{NO}_3\text{S}$	
Molecular Weight	128.13 g/mol	
Appearance	White to off-white solid	
Chemical Purity	≥98%	
Isotopic Enrichment	^{13}C : ≥99%; ^{15}N : ≥98%	
Solubility	Soluble in water (e.g., 25 mg/mL with sonication)	
Storage Conditions	Store at room temperature or -20°C, protected from light and moisture.	

Synthesis Pathway

While the precise, proprietary synthesis methods for commercially available Taurine- $^{13}\text{C}_2,^{15}\text{N}$ are not publicly disclosed, a plausible synthetic route can be conceptualized based on established organic chemistry principles for synthesizing taurine and its analogues. The key is the strategic introduction of the ^{13}C and ^{15}N isotopes from labeled precursors. A likely pathway involves the reaction of a ^{13}C -labeled ethanolamine precursor with a sulfite source.

The diagram below illustrates a logical workflow for the synthesis of Taurine- $^{13}\text{C}_2,^{15}\text{N}$.

Plausible Synthesis Workflow for Taurine- $^{13}\text{C}_2,^{15}\text{N}$ 

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A plausible synthetic pathway for Taurine- $^{13}\text{C}_2,^{15}\text{N}$.

Applications and Experimental Protocols

The primary applications of Taurine- $^{13}\text{C}_2,^{15}\text{N}$ are as an internal standard for accurate quantification of endogenous taurine and as a metabolic tracer to investigate its biological pathways.

Quantification of Endogenous Taurine via LC-MS/MS

Stable isotope-labeled internal standards are considered the gold standard for quantitative bioanalysis using LC-MS because they co-elute with the analyte and experience similar matrix effects, ensuring high accuracy and precision.

Objective: To accurately measure the concentration of taurine in a biological sample (e.g., plasma, tissue homogenate).

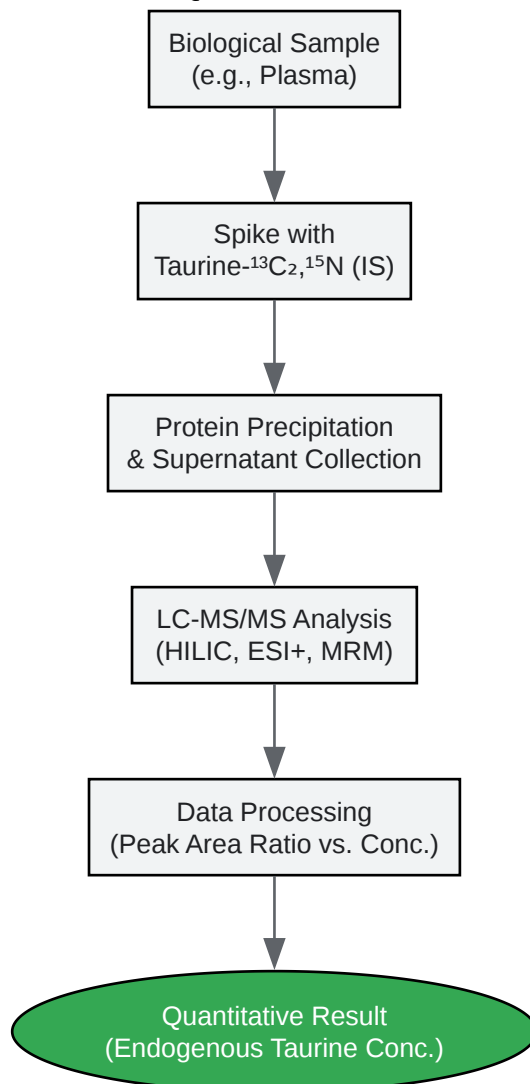
Detailed Protocol:

- Preparation of Standards:
 - Prepare a stock solution of Taurine- $^{13}\text{C}_2,^{15}\text{N}$ (Internal Standard, IS) at 1 mg/mL in water with 0.1% formic acid.
 - Prepare a stock solution of unlabeled taurine (analyte) at 1 mg/mL in the same solvent.
 - Create a series of calibration standards by serially diluting the unlabeled taurine stock solution and spiking a fixed, known concentration of the IS into each standard. Typical calibration ranges might be from 10 ng/mL to 2000 ng/mL.
- Sample Preparation:
 - Thaw biological samples (e.g., 50 μL of plasma) on ice.
 - Add the fixed concentration of the Taurine- $^{13}\text{C}_2,^{15}\text{N}$ IS to each sample.
 - Perform protein precipitation by adding a cold organic solvent (e.g., 200 μL of acetonitrile or methanol).
 - Vortex vigorously for 1 minute to ensure thorough mixing and precipitation.
 - Centrifuge the samples at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.
 - Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate for LC-MS/MS analysis.

- LC-MS/MS Analysis:
 - Liquid Chromatography (LC): Use a suitable column for separating polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
 - Mobile Phase A: Water with 0.1% Formic Acid
 - Mobile Phase B: Acetonitrile with 0.1% Formic Acid
 - Gradient: A gradient from high organic to high aqueous content to retain and then elute taurine.
 - Flow Rate: 0.3 - 0.5 mL/min
 - Injection Volume: 5 - 10 μ L
 - Mass Spectrometry (MS/MS): Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Unlabeled Taurine: Q1: m/z 126.0 \rightarrow Q3: m/z 108.0 (or other characteristic fragment)
 - Taurine- $^{13}\text{C}_2,^{15}\text{N}$ (IS): Q1: m/z 129.0 \rightarrow Q3: m/z 111.0 (corresponding fragment)
- Data Analysis:
 - Integrate the peak areas for both the analyte (unlabeled taurine) and the IS (Taurine- $^{13}\text{C}_2,^{15}\text{N}$).
 - Calculate the ratio of the analyte peak area to the IS peak area.
 - Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
 - Determine the concentration of taurine in the unknown samples by interpolating their peak area ratios from the calibration curve.

The workflow for this quantitative analysis is depicted below.

LC-MS/MS Quantification Workflow



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Workflow for taurine quantification using an internal standard.

Metabolic Flux and Pathway Tracing

Taurine-¹³C₂,¹⁵N can be introduced into cell cultures or administered to animal models to trace its metabolic fate. This is particularly useful for studying the dynamics of pathways involving taurine, such as its conjugation with bile acids in the liver.

Objective: To trace the incorporation of taurine into bile acids.

Experimental Outline:

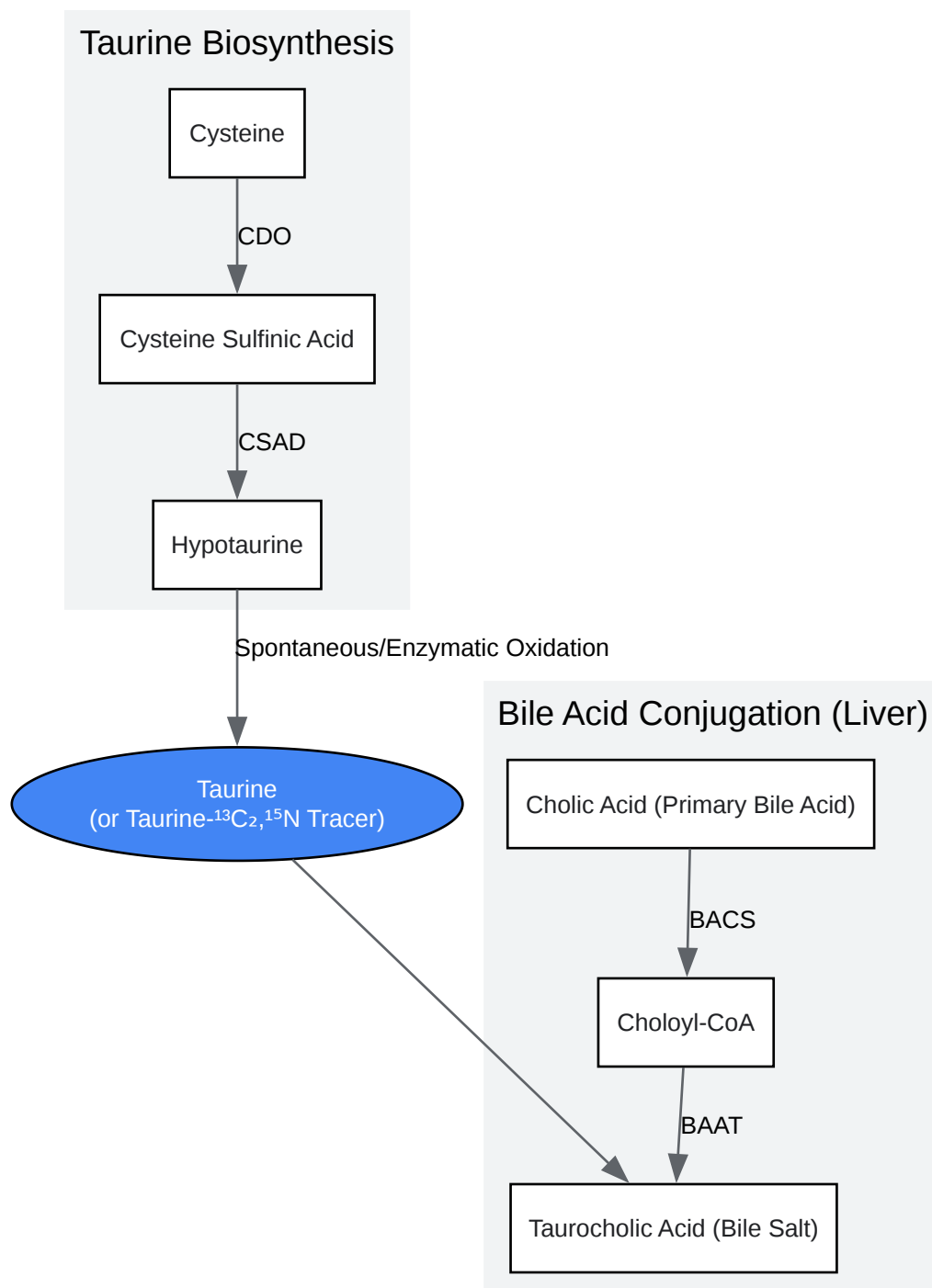
- **Administration:** Administer Taurine- $^{13}\text{C}_2,^{15}\text{N}$ to the model system (e.g., add to cell culture media or administer to an animal via oral gavage or injection).
- **Time-Course Sampling:** Collect samples (e.g., hepatocytes, liver tissue, bile) at various time points after administration.
- **Metabolite Extraction:** Extract metabolites from the collected samples using appropriate protocols (e.g., Folch extraction for lipids and bile acids).
- **LC-MS Analysis:** Analyze the extracts using high-resolution LC-MS to detect and identify labeled metabolites. The mass shift of +3 Da (from the $^{13}\text{C}_2$ and ^{15}N labels) will distinguish the tracer-derived metabolites from their unlabeled endogenous counterparts.
- **Pathway Analysis:** By identifying labeled downstream products (e.g., taurocholic acid- $^{13}\text{C}_2,^{15}\text{N}$), the activity and flux through the bile acid conjugation pathway can be determined.

Taurine Metabolic Pathways

The primary metabolic pathways involving taurine are its synthesis from cysteine and its conjugation to bile acids. Taurine- $^{13}\text{C}_2,^{15}\text{N}$ is an ideal tracer for studying the dynamics of these processes.

The diagram below outlines the key steps in taurine's biosynthesis and its subsequent role in forming bile salts.

Major Metabolic Pathways of Taurine



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Key metabolic pathways involving taurine.

By using Taurine- $^{13}\text{C}_2$, ^{15}N , researchers can quantify the rate of bile salt synthesis and understand how this process is affected by various physiological states, genetic modifications, or pharmacological interventions. For example, studies have used taurine transporter knockout mice to investigate compensatory mechanisms in the heart, a system where Taurine- $^{13}\text{C}_2$, ^{15}N could be used to trace metabolic adaptations.

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